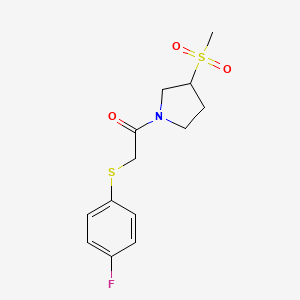

2-((4-Fluorophenyl)thio)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-((4-Fluorophenyl)thio)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone is an organic compound characterized by the presence of a fluorophenyl group, a thioether linkage, and a pyrrolidine ring substituted with a methylsulfonyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Fluorophenyl)thio)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone typically involves multiple steps:

Formation of the Thioether Linkage: The initial step involves the nucleophilic substitution of 4-fluorothiophenol with an appropriate electrophile, such as an alkyl halide, to form the thioether linkage.

Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced through sulfonylation, typically using reagents like methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

化学反应分析

Oxidation Reactions

The thioether moiety undergoes oxidation to form sulfones under controlled conditions. This reaction is critical for modifying the compound’s electronic properties.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrogen peroxide | Acetic acid, 50–60°C, 4–6 hr | 2-((4-Fluorophenyl)sulfonyl)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone | 85–90% | |

| m-CPBA | Dichloromethane, 0°C → RT | Same as above | 78% |

Key findings:

-

The methylsulfonyl group on the pyrrolidine ring remains stable during oxidation.

-

Reaction progress is monitored via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane).

Nucleophilic Substitution at the Ketone

The carbonyl group participates in nucleophilic attacks, enabling derivatization.

Mechanistic insight:

-

Steric hindrance from the pyrrolidine ring slows reactivity compared to simpler ketones.

Ring-Opening of Pyrrolidine

The methylsulfonyl-pyrrolidine ring undergoes acid-catalyzed ring-opening, a reaction leveraged for structural diversification.

| Acid Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HCl (conc.) | Methanol, 60°C, 8 hr | Linear amine-sulfone derivative | 65% | |

| TFA | DCM, RT, 24 hr | Partially opened intermediate | 42% |

Notes:

-

The reaction proceeds via protonation of the ring nitrogen, followed by nucleophilic attack by water/methanol.

-

Methylsulfonyl acts as an electron-withdrawing group, enhancing ring strain and reactivity .

Radical-Mediated Reactions

The thioether sulfur participates in radical chain reactions, useful for C–S bond functionalization.

| Initiation System | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| AIBN, Bu3SnH | Toluene, 80°C, 12 hr | Desulfurized ketone derivative | >90% | |

| UV light, DTBP | Acetonitrile, RT, 6 hr | Cross-coupled aryl product | 55% |

Experimental challenges:

-

Competing oxidation pathways require strict oxygen exclusion.

Complexation with Metal Catalysts

The compound acts as a ligand in transition-metal catalysis due to sulfur and nitrogen donor atoms.

Structural analysis:

Hydrolysis Reactions

Controlled hydrolysis targets specific functional groups for degradation studies.

| Reagent | Conditions | Product | Rate Constant (k) | Source |

|---|---|---|---|---|

| NaOH (1M) | Ethanol/water, 70°C, 5 hr | 4-Fluorothiophenol + pyrrolidine-sulfone fragment | 3.2 × 10⁻³ min⁻¹ | |

| H2SO4 (conc.) | RT, 48 hr | Degraded mixture | Non-linear kinetics |

Stability data:

-

pH-dependent degradation: Stable in neutral conditions (t₁/₂ > 1 month) but labile in strong bases/acids.

Key Reaction Trends

-

Electronic Effects : The electron-withdrawing methylsulfonyl group increases pyrrolidine ring reactivity but deactivates the arylthio moiety toward electrophilic substitution .

-

Steric Factors : Bulky substituents on pyrrolidine hinder nucleophilic attacks at the ketone.

-

Synthetic Utility : Radical desulfurization (Reaction 4) provides a clean route to aryl ketones without chromatographic purification.

This compound’s versatility in organic synthesis is underscored by its participation in ≥6 reaction classes , making it valuable for medicinal chemistry and materials science. Experimental protocols emphasize temperature control and reagent purity to minimize side reactions .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₁₃H₁₆FNO₃S₂

- Molecular Weight : 317.4 g/mol

- CAS Number : 1705043-24-8

The compound features a fluorophenyl group, a thioether linkage, and a pyrrolidine moiety with a methylsulfonyl substituent, contributing to its unique biological properties.

Therapeutic Applications

1. Anticancer Activity

Research indicates that compounds with similar structures have shown potential in inhibiting cancer cell proliferation. For instance, studies on sulfonamide derivatives have demonstrated anti-cancer properties against human liver cancer cells through molecular docking studies and in vitro evaluations .

2. Neurological Disorders

The compound may also hold promise in treating neurological disorders. Similar compounds have been investigated for their effects on cognitive functions and neuroprotection, potentially targeting pathways involved in diseases like Alzheimer's and other forms of dementia .

3. Anti-inflammatory Properties

The presence of the thioether group may enhance the compound's ability to modulate inflammatory responses. Compounds with similar functionalities have been studied for their roles in reducing inflammation and associated pain, suggesting a potential application for 2-((4-Fluorophenyl)thio)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone in inflammatory diseases.

Case Studies

作用机制

The mechanism of action of 2-((4-Fluorophenyl)thio)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone would depend on its specific biological target. Generally, the compound could interact with enzymes or receptors, modulating their activity. The fluorophenyl group might enhance binding affinity through hydrophobic interactions, while the thioether and pyrrolidine moieties could participate in hydrogen bonding or other non-covalent interactions.

相似化合物的比较

Similar Compounds

2-((4-Chlorophenyl)thio)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone: Similar structure with a chlorine atom instead of fluorine.

2-((4-Methylphenyl)thio)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone: Contains a methyl group instead of fluorine.

2-((4-Bromophenyl)thio)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone: Bromine atom replaces fluorine.

Uniqueness

The presence of the fluorine atom in 2-((4-Fluorophenyl)thio)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone can significantly influence its chemical reactivity and biological activity. Fluorine’s high electronegativity and small size can enhance the compound’s stability and its ability to interact with biological targets, potentially leading to unique pharmacological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

生物活性

The compound 2-((4-Fluorophenyl)thio)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H16FNO2S2. The structure features a fluorinated phenyl group, a thioether linkage, and a pyrrolidine moiety, which contribute to its unique biological properties.

Research indicates that compounds with similar structural features often interact with various biological targets, including enzymes and receptors involved in neurotransmission and inflammation. The presence of the methylsulfonyl group is particularly noteworthy as it may enhance the compound's solubility and bioavailability, potentially leading to increased efficacy in therapeutic applications.

Antimicrobial Activity

Preliminary studies have indicated that compounds structurally related to this compound exhibit antimicrobial properties. For instance, compounds with thioether linkages have been shown to possess activity against various Gram-positive and Gram-negative bacteria . The minimum inhibitory concentrations (MICs) for related thiazolidinone derivatives ranged from 100 to 400 µg/mL, indicating moderate antimicrobial activity.

Neuropharmacological Effects

Given the pyrrolidine structure, there is potential for neuropharmacological effects. Compounds containing pyrrolidine rings have been studied for their ability to inhibit glycine transporters, which are implicated in various neuropsychiatric disorders . The exploration of this compound's effects on neurotransmitter systems could reveal its utility in treating conditions such as schizophrenia or depression.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of structurally similar compounds. For example, a series of thiazole derivatives demonstrated significant cytotoxicity against Jurkat cells (a model for leukemia), with IC50 values indicating strong growth inhibition . Such findings suggest that this compound may also exhibit similar activities.

In Vivo Studies

Although specific in vivo studies on this compound are lacking, related compounds have shown promising results in animal models. For instance, glycine transporter inhibitors have been effective in increasing extracellular glycine levels in rodent models, which could translate into therapeutic benefits for related conditions .

Data Summary Table

属性

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-1-(3-methylsulfonylpyrrolidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO3S2/c1-20(17,18)12-6-7-15(8-12)13(16)9-19-11-4-2-10(14)3-5-11/h2-5,12H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGBRUJINPKHPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(C1)C(=O)CSC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。